molecular formula C17H22N4O3 B2647977 3-Methyl-6-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione CAS No. 2200573-65-3

3-Methyl-6-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No.: B2647977
CAS No.: 2200573-65-3
M. Wt: 330.388
InChI Key: PFKVUJWDRYIFRN-UHFFFAOYSA-N
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Description

3-Methyl-6-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione is a complex organic compound with a unique structure that combines multiple functional groups

Scientific Research Applications

3-Methyl-6-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-6-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperidine and pyrimidine rings separately, followed by their coupling through a series of condensation and substitution reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of automated systems for the addition of reagents, temperature control, and product isolation can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-6-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and sometimes catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated compounds .

Mechanism of Action

The mechanism of action of 3-Methyl-6-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione involves its interaction with specific molecular targets. These interactions can include binding to enzymes, receptors, or other proteins, thereby modulating their activity. The pathways involved can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidine and piperidine derivatives, such as:

Uniqueness

What sets 3-Methyl-6-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione apart is its unique combination of functional groups, which allows for a diverse range of chemical reactions and applications. Its structure provides a versatile platform for the development of new compounds with tailored properties .

Properties

IUPAC Name

3-methyl-6-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-1H-pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O3/c1-12-4-3-7-18-16(12)24-11-13-5-8-21(9-6-13)14-10-15(22)20(2)17(23)19-14/h3-4,7,10,13H,5-6,8-9,11H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFKVUJWDRYIFRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)OCC2CCN(CC2)C3=CC(=O)N(C(=O)N3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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